molecular formula C9H19Cl3N2 B039294 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride CAS No. 112952-20-2

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Cat. No. B039294
M. Wt: 261.6 g/mol
InChI Key: WCDVNMXZGUSEKL-UHFFFAOYSA-N
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Description

Piperazine derivatives, including "1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride," are significant due to their wide range of applications in pharmaceuticals, including as intermediates in the synthesis of various compounds. The focus on such compounds underscores the importance of understanding their synthesis, structure, and properties.

Synthesis Analysis

Synthesis of piperazine derivatives generally involves multi-step reactions, including alkylation, acidulation, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through alkylation and subsequent steps yields a significant product for further applications (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for polymorphism, as seen in the study of organic crystal engineering with 1,4-piperazine-2,5-diones. Different crystalline forms can exhibit various hydrogen-bonding networks, crucial for understanding the compound's behavior in different states (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including cyclization and halocyclization, to produce novel derivatives with potential pharmacological activities. Such reactions highlight the versatility and reactivity of the piperazine core (Zborovskii et al., 2011).

Physical Properties Analysis

The physical properties, including polymorphism and crystalline forms of piperazine derivatives, are studied through techniques like single-crystal X-ray diffraction. These studies reveal the compound's solid-state structures, providing insights into its physical behavior and stability (Dung et al., 1987).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity and binding interactions, can be explored through various spectroscopic and analytical techniques. Studies on derivatives like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine provide valuable information on the compound's chemical behavior and potential biological activities (Rajkumar et al., 2014).

Scientific Research Applications

Synthesis and Process Optimization

Research efforts have focused on the synthesis and optimization of processes involving piperazine derivatives, aiming at improving yield, reproducibility, and environmental sustainability. For example, the scale-up synthesis of the dopamine uptake inhibitor GBR-12909 was described, highlighting the development of a robust process for the preparation of this compound, which involves a piperazine dihydrochloride salt as a key intermediate (Ironside et al., 2002). This research underscores the importance of piperazine derivatives in the synthesis of biologically active molecules and the efforts to make such processes more efficient and environmentally friendly.

Biological Activity Studies

Piperazine compounds have been synthesized and evaluated for various biological activities, such as antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus and their subsequent evaluation for biological potentials yielded promising results, showcasing the versatility of piperazine derivatives in medicinal chemistry (Mermer et al., 2018).

Chemical Scaffolds for Drug Discovery

Piperazine derivatives serve as chemical scaffolds for the construction of biologically active compounds and combinatorial libraries. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines starting from commercially available piperazine-2-carboxylic acid dihydrochloride has been reported, demonstrating their utility in drug discovery and development (Gao & Renslo, 2007).

Antimicrobial Studies

Piperazine derivatives have also been synthesized and assessed for their antimicrobial properties. For instance, amide derivatives of quinolone bearing piperazine groups have been prepared and tested against various strains of bacteria and fungi, showing significant antibacterial activity (Patel et al., 2007). These studies highlight the potential of piperazine derivatives in developing new antimicrobial agents.

Safety And Hazards

Safety data sheets for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride are available and provide information on its hazards . For comprehensive safety information, it’s recommended to refer to these data sheets and handle the compound according to the provided guidelines.

properties

IUPAC Name

1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2.2ClH/c1-2-4-11-6-8-12(5-3-10)9-7-11;;/h2H,1,3-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDVNMXZGUSEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590433
Record name 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

CAS RN

112952-20-2
Record name 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112952-20-2
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